A Technical Guide to the Application of DMT-dC(bz) Phosphoramidite-¹³C₉,¹⁵N₃ in Molecular Biology
A Technical Guide to the Application of DMT-dC(bz) Phosphoramidite-¹³C₉,¹⁵N₃ in Molecular Biology
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of DMT-dC(bz) Phosphoramidite-¹³C₉,¹⁵N₃, a stable isotope-labeled building block essential for the chemical synthesis of modified oligonucleotides. The strategic incorporation of ¹³C and ¹⁵N isotopes into deoxycytidine enables powerful analytical techniques to elucidate the structure, dynamics, and interactions of DNA at an atomic level. This is particularly valuable in drug development and molecular biology research for understanding drug-target engagement, nucleic acid metabolism, and gene expression.
Core Principles and Applications
DMT-dC(bz) Phosphoramidite (B1245037) is a chemically modified deoxycytidine nucleoside used in solid-phase oligonucleotide synthesis. The key components are:
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Dimethoxytrityl (DMT) group: A protecting group on the 5'-hydroxyl of the deoxyribose sugar. Its removal in each synthesis cycle releases a brightly colored cation, allowing for real-time monitoring of coupling efficiency.[1][2]
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Benzoyl (bz) group: A protecting group for the exocyclic amine of cytosine, preventing unwanted side reactions during synthesis.[1][3]
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Phosphoramidite group: The reactive moiety that enables the formation of the phosphodiester backbone of the growing DNA chain.[]
The incorporation of stable isotopes, specifically Carbon-13 (¹³C) and Nitrogen-15 (¹⁵N), into this phosphoramidite does not significantly alter its chemical properties for synthesis but provides a powerful analytical handle. DMT-dC(bz) Phosphoramidite-¹³C₉,¹⁵N₃ is therefore used to introduce site-specific isotopic labels into a DNA oligonucleotide. This targeted labeling is a significant advantage over enzymatic methods, which typically result in uniform labeling.[5][6]
The primary applications for oligonucleotides synthesized with this labeled amidite include:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful technique for determining the three-dimensional structure and dynamics of molecules in solution.[5][6] The incorporation of ¹³C and ¹⁵N isotopes helps to resolve spectral overlap and enables the study of local conformations that are critical for understanding biological function and drug interactions.[5][7]
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Mass Spectrometry (MS): Isotopic labeling provides a clear mass shift, which is useful for quantifying nucleic acids, analyzing metabolic pathways, and studying protein-DNA interactions.[6][8]
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Protein-Nucleic Acid Interaction Studies: By labeling specific nucleotides within a DNA sequence, researchers can precisely map the binding sites of proteins and investigate the conformational changes that occur upon binding.[6][7]
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Metabolomics and Gene Expression Analysis: Stable isotope labeling can be used to trace the metabolic fate of nucleotides and quantify changes in gene expression.[8][9]
Quantitative Data Summary
| Parameter | Typical Specification | Significance |
| Purity (HPLC & ³¹P-NMR) | ≥99% | High purity is essential for achieving high coupling efficiencies and minimizing the introduction of impurities into the final oligonucleotide.[3] |
| Coupling Efficiency | >98% | Indicates the percentage of available 5'-hydroxyl groups that react with the phosphoramidite in each synthesis cycle. |
| Water Content | ≤0.3% | Water can react with the phosphoramidite, reducing its reactivity and leading to lower coupling efficiencies.[3] |
| Isotopic Enrichment | Typically >98% | The percentage of the molecule that contains the desired stable isotopes. High enrichment is crucial for obtaining strong signals in NMR and MS. |
Experimental Protocols and Methodologies
The primary experimental protocol involving DMT-dC(bz) Phosphoramidite-¹³C₉,¹⁵N₃ is solid-phase oligonucleotide synthesis. This process is typically automated and involves a cycle of four chemical reactions for each nucleotide added to the growing chain.
Solid-Phase Oligonucleotide Synthesis Cycle
The synthesis of an oligonucleotide on a solid support (e.g., controlled pore glass) using phosphoramidite chemistry involves the following four steps for each nucleotide addition:[5]
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De-blocking (Detritylation): The DMT group is removed from the 5'-hydroxyl of the nucleotide bound to the solid support, typically using a mild acid. This leaves a reactive hydroxyl group ready for the next nucleotide addition.
-
Coupling: The DMT-dC(bz) Phosphoramidite-¹³C₉,¹⁵N₃ (or another desired phosphoramidite) is activated and reacts with the free 5'-hydroxyl group of the growing oligonucleotide chain.
-
Capping: Any unreacted 5'-hydroxyl groups are acetylated to prevent them from participating in subsequent coupling steps, which would result in deletion mutants.
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Oxidation: The newly formed phosphite (B83602) triester linkage is oxidized to a more stable phosphate (B84403) triester.
This cycle is repeated until the desired oligonucleotide sequence is synthesized. Following the final cycle, the oligonucleotide is cleaved from the solid support, and the protecting groups (including the benzoyl group on cytosine) are removed.
Workflow for solid-phase synthesis of a stable isotope-labeled oligonucleotide.
Signaling Pathways and Logical Relationships
The utility of oligonucleotides synthesized with DMT-dC(bz) Phosphoramidite-¹³C₉,¹⁵N₃ is evident in the study of complex biological systems. For instance, they can be used to investigate the interaction between a transcription factor and its DNA binding site, a critical step in gene regulation.
Logical flow for using a labeled oligonucleotide to study drug-target interactions.
In this logical workflow, the labeled oligonucleotide is first synthesized and then incubated with a target protein. The resulting complex is analyzed using NMR or MS to obtain structural and dynamic data. This information can then be used to understand how a drug candidate modulates this interaction, providing crucial insights into its mechanism of action.
References
- 1. DMT-dC(bz) Phosphoramidite | AxisPharm [axispharm.com]
- 2. DMT-locA(bz) Phosphoramidite [myskinrecipes.com]
- 3. DMT-dC(bz) Phosphoramidite configured for ABI 102212-98-6 [sigmaaldrich.com]
- 5. benchchem.com [benchchem.com]
- 6. Oligonucleotide Synthesis Materials | Cambridge Isotope Laboratories, Inc. [isotope.com]
- 7. Synthesis of isotope labeled oligonucleotides and their use in an NMR study of a protein-DNA complex - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Applications of Stable Isotope-Labeled Molecules | Silantes [silantes.com]
- 9. Synthesizing Stable Isotope-Labeled Nucleic Acids | Silantes [silantes.com]
